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Abstract
Jingzhaotoxin-III (JZTX-III) is a 36-amino acid peptide toxin originally isolated from the venom

of the Chinese tarantula Chilobrachys jingzhao.[1] As a highly selective blocker of the cardiac

voltage-gated sodium channel Nav1.5, JZTX-III has emerged as a valuable pharmacological

tool for studying the structure-function relationships of this critical ion channel.[2][3] Its unique

mechanism of action and high specificity offer a promising scaffold for the development of

novel therapeutics targeting cardiac arrhythmias and other channelopathies. This technical

guide provides a comprehensive overview of the biological activity of Jingzhaotoxin-III,
detailing its molecular targets, mechanism of action, and the experimental methodologies used

to elucidate its function. All quantitative data are summarized for comparative analysis, and key

experimental protocols and signaling pathways are described and visualized.

Physicochemical Properties and Structure
Jingzhaotoxin-III is a polypeptide with a molecular weight of 3919.5 Da and the chemical

formula C174H241N47O46S6.[2] Its primary structure consists of 36 amino acids, including six

cysteine residues that form three disulfide bridges (C4-C19, C11-C24, C18-C31).[2][4] These

disulfide bonds are crucial for its folded structure and biological activity. The toxin adopts a

typical inhibitor cystine knot (ICK) motif, characterized by a compact structure with three β-

strands.[1] This structural motif is common among spider toxins and contributes to their stability

and target affinity.
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Molecular Targets and Selectivity
The primary molecular target of Jingzhaotoxin-III is the voltage-gated sodium channel Nav1.5,

which is predominantly expressed in cardiac myocytes.[2][3] JZTX-III exhibits remarkable

selectivity for Nav1.5 over other sodium channel isoforms.[2][3]

Quantitative Data on Ion Channel Activity
The inhibitory effects of Jingzhaotoxin-III on various voltage-gated ion channels have been

quantified in several studies. The following tables summarize the key quantitative data.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b612406?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15084603/
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://pubmed.ncbi.nlm.nih.gov/15084603/
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://www.benchchem.com/product/b612406?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Channel
Subtype

Cell Type Technique Parameter Value
Reference(s
)

Voltage-

Gated

Sodium

Channels

(Nav)

Nav1.5 (rat)
Rat Cardiac

Myocytes

Whole-Cell

Patch Clamp
IC50

0.38 µM (380

nM)
[1]

Nav1.5

(human)
HEK293 cells

Whole-Cell

Patch Clamp
IC50 348 nM [2][5]

Nav1.2

(human)
HEK293 cells

Whole-Cell

Patch Clamp
Effect No effect [2][5]

Nav1.4

(human)
HEK293 cells

Whole-Cell

Patch Clamp
Effect No effect [2][5]

Nav1.6

(human)
HEK293 cells

Whole-Cell

Patch Clamp
Effect No effect [2][5]

Nav1.7

(human)
HEK293 cells

Whole-Cell

Patch Clamp
Effect No effect [2][5]

Voltage-

Gated

Potassium

Channels

(Kv)

Kv2.1 (rat)
Xenopus

Oocytes

Two-

Electrode

Voltage

Clamp

Kd
0.43 µM (430

nM)
[6]

Kv2.1 (rat)
Xenopus

Oocytes

Two-

Electrode

Voltage

Clamp

IC50
0.71 µM (710

nM)
[3]
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Kv1.4, Kv3.1,

Kv4.1-4.3
Not specified

Electrophysio

logy
Effect No effect [3]

Voltage-

Gated

Calcium

Channels

(Cav)

Cav channels

Rat Dorsal

Root

Ganglion

Neurons

Whole-Cell

Patch Clamp
Effect No effect [1]

Mechanism of Action
Jingzhaotoxin-III acts as a gating modifier of Nav1.5.[6] It inhibits the channel by binding to

the extracellular S3-S4 linker of domain II (DIIS3-S4).[2][5] This interaction traps the voltage

sensor in its closed state, leading to a depolarizing shift in the voltage-dependence of

activation.[1][3] Specifically, JZTX-III causes a 10-mV depolarizing shift in the channel

activation threshold.[1] This mechanism is distinct from typical pore blockers and other gating

modifiers like scorpion β-toxins.

The interaction of JZTX-III with the Kv2.1 channel also involves a modification of its voltage-

dependent gating.[7]

Signaling Pathway of Nav1.5 Inhibition

Jingzhaotoxin-III

Domain II S3-S4 Linker

Binds to

Voltage Sensor (Domain II)Traps in closed state

Nav1.5 Channel

Part of

Channel GateControls

Prevents opening

Na+ InfluxAllows

Inhibits

Membrane DepolarizationCauses Action Potential
Propagation

Leads to
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Click to download full resolution via product page

Caption: Mechanism of Jingzhaotoxin-III inhibition of the Nav1.5 channel.

Experimental Protocols
The biological activity of Jingzhaotoxin-III has been characterized using a variety of

experimental techniques. The following sections provide detailed methodologies for the key

experiments cited.

Whole-Cell Patch Clamp Electrophysiology for Nav
Channels
This protocol is adapted from studies on rat cardiac myocytes and HEK293 cells expressing

Nav channel subtypes.

Objective: To measure the effect of Jingzhaotoxin-III on the activity of voltage-gated sodium

channels.

Materials:

Cells: Acutely isolated rat ventricular myocytes or HEK293 cells stably expressing the

desired human Nav channel subtype (e.g., Nav1.5, Nav1.2, Nav1.4, Nav1.6, Nav1.7).

External Solution (in mM): 150 NaCl, 5 KCl, 2.5 CaCl2, 2 MgCl2, 10 HEPES, 10 D-glucose.

pH adjusted to 7.4 with NaOH.

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 10 HEPES, 1 EGTA. pH adjusted to

7.2 with CsOH.

Jingzhaotoxin-III: Stock solution prepared in external solution at various concentrations.

Patch Clamp Rig: Amplifier (e.g., Axopatch 200B), digitizer, micromanipulator, and data

acquisition software (e.g., pCLAMP).

Procedure:

Cell Preparation:
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For rat cardiac myocytes: Isolate single ventricular myocytes from adult rat hearts using

enzymatic digestion.

For HEK293 cells: Culture cells in appropriate medium and passage as needed. For

recordings, plate cells on glass coverslips.

Recording:

Transfer a coverslip with adherent cells to the recording chamber on the microscope stage

and perfuse with external solution.

Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with internal solution.

Approach a single cell with the recording pipette and form a gigaohm seal (>1 GΩ) with

the cell membrane.

Rupture the membrane patch to achieve the whole-cell configuration.

Hold the cell at a holding potential of -100 mV.

Voltage Protocol and Data Acquisition:

To measure current-voltage (I-V) relationships, apply depolarizing voltage steps from the

holding potential to various test potentials (e.g., -80 mV to +60 mV in 10 mV increments).

To determine the IC50, apply a test pulse to elicit a peak current (e.g., to -10 mV)

repeatedly while perfusing the cell with increasing concentrations of Jingzhaotoxin-III.

Record the resulting sodium currents.

Data Analysis:

Measure the peak inward current at each voltage step or for each toxin concentration.

Plot the normalized current as a function of toxin concentration and fit the data with a Hill

equation to determine the IC50.
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Caption: Workflow for whole-cell patch clamp electrophysiology.
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Two-Electrode Voltage Clamp (TEVC) for Kv Channels
This protocol is based on studies of Kv2.1 channels expressed in Xenopus oocytes.

Objective: To measure the binding affinity and inhibitory effect of Jingzhaotoxin-III on Kv2.1

channels.

Materials:

Xenopus laevis Oocytes: Stage V-VI oocytes.

cRNA: In vitro transcribed cRNA encoding the rat Kv2.1 channel.

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM

HEPES. pH adjusted to 7.5.

Jingzhaotoxin-III: Stock solution prepared in ND96 at various concentrations.

TEVC Rig: Amplifier, microelectrode puller, and data acquisition system.

Procedure:

Oocyte Preparation and Injection:

Harvest oocytes from female Xenopus laevis.

Inject each oocyte with cRNA encoding Kv2.1.

Incubate the oocytes for 2-5 days at 18°C to allow for channel expression.

Recording:

Place an oocyte in the recording chamber and perfuse with ND96 solution.

Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M

KCl.

Clamp the oocyte membrane potential at a holding potential of -80 mV.
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Voltage Protocol and Data Acquisition:

Apply depolarizing voltage steps to elicit potassium currents (e.g., from -80 mV to +60

mV).

To determine Kd or IC50, apply a test pulse to elicit a steady-state current and perfuse the

oocyte with increasing concentrations of Jingzhaotoxin-III.

Record the resulting potassium currents.

Data Analysis:

Measure the steady-state outward current.

Plot the normalized current as a function of toxin concentration and fit the data to

determine the Kd or IC50.

Cell Viability (MTT) Assay
This is a general protocol to assess the cytotoxicity of Jingzhaotoxin-III on a cell line, such as

HEK293 cells or cultured cardiac myocytes.

Objective: To determine if Jingzhaotoxin-III has a cytotoxic effect on cells.

Materials:

Cells: HEK293 cells or cultured cardiac myocytes.

Culture Medium: Appropriate for the cell type.

Jingzhaotoxin-III: At various concentrations.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in

PBS.

Solubilization Solution: e.g., DMSO or a solution of 10% Triton X-100 plus 0.1 N HCl in

anhydrous isopropanol.

96-well plates.
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Microplate reader.

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a desired density and allow them to adhere

overnight.

Toxin Treatment: Treat the cells with various concentrations of Jingzhaotoxin-III for a

specified period (e.g., 24 or 48 hours). Include untreated control wells.

MTT Incubation: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and

incubate for 2-4 hours at 37°C.

Formazan Solubilization: Remove the medium containing MTT and add the solubilization

solution to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to

the untreated control.

In Vivo Activity
While extensive in vivo studies specifically for Jingzhaotoxin-III are not widely published,

related spider toxins have been evaluated in animal models. For instance, the toxicity of the

crude venom of Chilobrachys jingzhao has been assessed in mice, with an intraperitoneal

LD50 of 4.4 mg/kg.[7] Further in vivo studies are necessary to determine the pharmacokinetic

and pharmacodynamic properties of purified Jingzhaotoxin-III and to evaluate its therapeutic

potential and safety profile in animal models of cardiac arrhythmias.

Conclusion and Future Directions
Jingzhaotoxin-III is a potent and highly selective inhibitor of the cardiac sodium channel

Nav1.5. Its unique mechanism of action, involving the trapping of the domain II voltage sensor,

distinguishes it from other Nav1.5 modulators. The detailed experimental protocols and
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quantitative data presented in this guide provide a solid foundation for researchers interested in

utilizing JZTX-III as a pharmacological tool.

Future research should focus on:

Detailed in vivo studies to assess the efficacy and safety of Jingzhaotoxin-III in animal

models of cardiac disease.

Structural studies to elucidate the precise molecular interactions between Jingzhaotoxin-III
and the Nav1.5 channel.

Structure-activity relationship studies to identify the key residues responsible for its high

potency and selectivity, which could guide the design of novel, more drug-like analogues with

improved therapeutic properties.

The continued investigation of Jingzhaotoxin-III and related spider toxins holds significant

promise for advancing our understanding of ion channel function and for the development of

next-generation therapeutics for cardiovascular diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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